molecular formula C9H14N2O B7904503 4-(4-Methyl-1,2-oxazol-5-yl)piperidine

4-(4-Methyl-1,2-oxazol-5-yl)piperidine

Cat. No.: B7904503
M. Wt: 166.22 g/mol
InChI Key: SVRUXNJKBVXYRL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,2-oxazol-5-yl)piperidine is a heterocyclic organic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with aldehydes or imines to form the oxazole ring. The piperidine ring can then be introduced through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted synthesis has been reported to enhance reaction yields and reduce reaction times . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,2-oxazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole compounds.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products

The major products formed from these reactions include various substituted oxazoles and piperidines, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and inflammatory conditions . Its incorporation into drug molecules can improve their pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,2-oxazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,2-oxazol-5-yl)morpholine
  • 4-(4-Methyl-1,2-oxazol-5-yl)pyrrolidine
  • 4-(4-Methyl-1,2-oxazol-5-yl)azepane

Uniqueness

Compared to these similar compounds, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

4-methyl-5-piperidin-4-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRUXNJKBVXYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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